Ethyl 6-bromo-2-methylnicotinate chemical structure
Ethyl 6-bromo-2-methylnicotinate chemical structure
An In-Depth Technical Guide to Ethyl 6-bromo-2-methylnicotinate: Synthesis, Characterization, and Applications
Abstract
Ethyl 6-bromo-2-methylnicotinate is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of a reactive bromine atom, a methyl group, and an ethyl ester on the nicotinic acid scaffold makes it a versatile building block for the synthesis of complex molecular architectures. The bromine at the 6-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents. This guide provides a comprehensive technical overview of Ethyl 6-bromo-2-methylnicotinate, including its molecular structure, a detailed protocol for its synthesis via Fischer esterification, predictive spectroscopic analysis for its characterization, and its application in key C-C and C-N bond-forming reactions. The content herein is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive compounds.
Molecular Overview and Physicochemical Properties
Ethyl 6-bromo-2-methylnicotinate, with the molecular formula C₉H₁₀BrNO₂, is a halogenated pyridine derivative. The core structure consists of a pyridine ring substituted at the 2-position with a methyl group, at the 3-position with an ethyl carboxylate group, and at the 6-position with a bromine atom. This arrangement of functional groups provides a unique combination of steric and electronic properties that are instrumental in its synthetic utility.
Caption: Chemical Structure of Ethyl 6-bromo-2-methylnicotinate.
Table 1: Physicochemical Properties of Ethyl 6-bromo-2-methylnicotinate
| Property | Value | Source/Rationale |
| CAS Number | Not assigned in major databases | Precursor acid is 1060805-97-1.[1][2] |
| Molecular Formula | C₉H₁₀BrNO₂ | - |
| Molecular Weight | 244.09 g/mol | - |
| Appearance | Predicted: White to off-white solid or oil | Based on analogs like Methyl 6-bromo-2-methylnicotinate. |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH) | Common for similar organic esters. |
| Storage | Store under an inert atmosphere at room temperature. | Based on analogs. |
Synthesis and Purification
The most direct and industrially scalable synthesis of Ethyl 6-bromo-2-methylnicotinate is the Fischer esterification of its corresponding carboxylic acid, 6-bromo-2-methylnicotinic acid. This acid-catalyzed reaction uses an excess of ethanol, which serves as both a reagent and a solvent, to drive the equilibrium towards the ester product.
Causality of Experimental Choices:
-
Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
-
Solvent/Reagent: Using ethanol in large excess is a key principle of Fischer esterification. According to Le Châtelier's principle, the high concentration of a reactant (ethanol) shifts the reaction equilibrium to the right, maximizing the yield of the ethyl ester product.
-
Temperature: The reaction is typically conducted at reflux to increase the reaction rate without needing high-pressure apparatus.
-
Workup: The post-reaction workup involves neutralization with a weak base like sodium bicarbonate (NaHCO₃). This step is crucial to quench the acid catalyst and remove any unreacted carboxylic acid by converting it to its water-soluble sodium salt. Subsequent extraction with an organic solvent isolates the desired ester.
Caption: General workflow for the synthesis of Ethyl 6-bromo-2-methylnicotinate.
Detailed Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-2-methylnicotinic acid (1.0 eq).[1]
-
Add anhydrous ethanol (20-30 mL per gram of acid) to the flask.
-
Stir the mixture to dissolve the solid. Once dissolved, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-16 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the flask to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
-
Dilute the residue with ethyl acetate and carefully transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by water, and finally a saturated aqueous solution of sodium chloride (brine).
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Ethyl 6-bromo-2-methylnicotinate.
Spectroscopic Characterization (Predictive Analysis)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons, the ethyl group, and the methyl group on the pyridine ring.
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.0 | d | 1H | H-4 | The proton at position 4 is adjacent to the electron-withdrawing bromine atom. |
| ~7.4-7.6 | d | 1H | H-5 | The proton at position 5 is coupled to the H-4 proton. |
| ~4.3-4.4 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen and split into a quartet by the methyl protons. |
| ~2.6-2.7 | s | 3H | Ar-CH₃ | The methyl group at position 2 is a singlet as there are no adjacent protons. |
| ~1.3-1.4 | t | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene protons. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show 9 distinct signals for each carbon atom in the molecule.[3]
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-168 | C=O | The carbonyl carbon of the ester group is significantly deshielded. |
| ~158-160 | C-2 | The carbon bearing the methyl group. |
| ~148-150 | C-6 | The carbon attached to the bromine atom is deshielded. |
| ~138-140 | C-4 | Aromatic CH. |
| ~125-128 | C-5 | Aromatic CH. |
| ~122-124 | C-3 | The carbon bearing the ester group. |
| ~61-63 | -OCH₂CH₃ | The methylene carbon of the ethyl ester, attached to oxygen. |
| ~23-25 | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |
| ~14-15 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong carbonyl stretch of the ester functional group.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3100-3000 | C-H (aromatic) | Medium |
| ~2980-2850 | C-H (aliphatic) | Medium |
| ~1720-1735 | C=O (ester) | Strong |
| ~1550-1600 | C=C & C=N (aromatic ring) | Medium-Strong |
| ~1250-1300 | C-O (ester stretch) | Strong |
| ~600-700 | C-Br | Medium |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a characteristic molecular ion peak.
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 243 and 245, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[4]
-
Key Fragmentation: A significant fragment would be observed corresponding to the loss of the ethoxy radical (-•OCH₂CH₃), resulting in peaks at m/z 198/200. Another common fragmentation would be the loss of an ethyl radical (-•CH₂CH₃), giving peaks at m/z 214/216.[4]
Chemical Reactivity: A Platform for Molecular Diversification
The synthetic value of Ethyl 6-bromo-2-methylnicotinate is primarily derived from the reactivity of the C(sp²)-Br bond. This bond is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the construction of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki reaction is a powerful method for forming C-C bonds by coupling the bromopyridine with an organoboron reagent, typically a boronic acid or ester. This reaction is fundamental in constructing biaryl and heteroaryl structures prevalent in many pharmaceutical agents.[5]
Causality of Reagent Selection:
-
Palladium Catalyst: A Pd(0) source like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with phosphine ligands is used. The catalyst's role is to facilitate the oxidative addition to the C-Br bond.
-
Ligand: Phosphine ligands (e.g., PPh₃, SPhos) stabilize the palladium center and modulate its reactivity, influencing reaction rates and yields.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Exemplary Protocol: Suzuki Coupling with Phenylboronic Acid
-
In an oven-dried flask under an inert atmosphere (e.g., Argon), combine Ethyl 6-bromo-2-methylnicotinate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture, such as 1,4-dioxane and water (4:1).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the coupled product.
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, coupling the bromopyridine with a primary or secondary amine. It is a cornerstone of modern medicinal chemistry for synthesizing arylamines and their derivatives.
Causality of Reagent Selection:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) in combination with a palladium precursor (e.g., Pd₂(dba)₃). The ligand facilitates both the oxidative addition and the final reductive elimination step, which forms the C-N bond.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, forming the active amide nucleophile.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Exemplary Protocol: Amination with Morpholine
-
To a flask, add Ethyl 6-bromo-2-methylnicotinate (1.0 eq), Pd₂(dba)₃ (0.02 eq), a suitable ligand like BINAP (0.05 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add anhydrous toluene, followed by morpholine (1.2 eq).
-
Heat the mixture to 80-110 °C and stir until completion.
-
Cool to room temperature, filter through a pad of Celite®, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Applications in Medicinal Chemistry
Halogenated nicotinic acid derivatives are crucial intermediates in drug discovery. The ability to functionalize the 6-position of the pyridine ring via cross-coupling reactions allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).
-
Scaffold for Biologically Active Molecules: The 2-methylnicotinate core is a structural motif found in various compounds targeting the central nervous system (CNS).[7] The introduction of different groups at the 6-position can modulate properties like receptor binding affinity, selectivity, and pharmacokinetic profiles.
-
Anti-Inflammatory Agents: Certain substituted pyridine derivatives have shown potential as anti-inflammatory agents. For instance, analogs of hypaphorine, which feature a substituted indole ring, have been developed as agonists for the α7 nicotinic acetylcholine receptor (nAChR), a key target in anti-inflammatory pathways.[8] Ethyl 6-bromo-2-methylnicotinate serves as an ideal starting point for synthesizing such complex molecules via Suzuki or Sonogashira coupling.
-
Kinase Inhibitors: The pyridine scaffold is common in kinase inhibitors used in oncology.[9][10] The C-6 position can be functionalized to interact with specific residues within the ATP-binding pocket of kinases, making this building block valuable for the synthesis of targeted cancer therapeutics.
Safety and Handling
Based on the safety data for the analogous compound, Methyl 6-bromo-2-methylnicotinate, appropriate precautions should be taken.
Table 5: GHS Hazard Information (based on analog)
| Hazard | Statement | Precautionary Codes |
| Pictogram | GHS07 (Exclamation Mark) | - |
| Signal Word | Warning | - |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P264, P280, P302+P352, P305+P351+P338 |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
Ethyl 6-bromo-2-methylnicotinate is a strategically designed synthetic intermediate that offers chemists a reliable and versatile platform for molecular diversification. Its capacity to undergo a range of high-yield cross-coupling reactions makes it an invaluable tool in the synthesis of novel compounds for drug discovery and materials science. This guide has provided the foundational knowledge required to synthesize, characterize, and effectively utilize this building block in a research and development setting.
References
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ResearchGate. (n.d.). Fig. S7 1 H NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). Retrieved February 15, 2026, from [Link]
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SlideShare. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved February 15, 2026, from [Link]
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PubMed. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Bioorganic & Medicinal Chemistry Letters. [Link]
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ChemSrc. (2025). Methyl 2-bromo-6-methylnicotinate. Retrieved February 15, 2026, from [Link]
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